molecular formula C13H9IO B1332398 4-Iodobenzophenone CAS No. 6136-66-9

4-Iodobenzophenone

Cat. No.: B1332398
CAS No.: 6136-66-9
M. Wt: 308.11 g/mol
InChI Key: OCAJMURFVZWFPX-UHFFFAOYSA-N
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Description

4-Iodobenzophenone is an organic compound with the molecular formula C13H9IO. It is a derivative of benzophenone, where one of the phenyl rings is substituted with an iodine atom at the para position. This compound is known for its utility in organic synthesis and various research applications due to its unique chemical properties .

Scientific Research Applications

4-Iodobenzophenone is widely used in scientific research due to its versatile chemical properties:

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Iodobenzophenone can be synthesized through several methods, one of which involves the Friedel-Crafts acylation reaction. This method typically includes the reaction of iodobenzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum trichloride. The reaction is carried out under an inert atmosphere, often nitrogen, at low temperatures (0-5°C) to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and quality. The solvent used in the reaction, such as dichloromethane, is often recycled to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions: 4-Iodobenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 4-Bromobenzophenone
  • 4-Chlorobenzophenone
  • 4-Fluorobenzophenone

Comparison: 4-Iodobenzophenone is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens like bromine, chlorine, or fluorine. This makes it more reactive in certain types of chemical reactions, such as coupling reactions. Additionally, the iodine atom’s ability to act as a leaving group in substitution reactions is superior compared to other halogens .

Properties

IUPAC Name

(4-iodophenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9IO/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCAJMURFVZWFPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10341057
Record name 4-Iodobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10341057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6136-66-9
Record name 4-Iodobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10341057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6136-66-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of 57% aqueous HI (3.29 ml, 25 mmol) dissolved in DMSO (25 ml) was added dropwise to a solution of 4-aminobenzophenone (0.986 g, 5 mmol) in a mixture of 25 ml of DMSO and KNO2 (0.851 g, 10 mmol) at 35° C. with agitation. The added mixture was stirred at 35° C. for 10 minutes and then was transferred to a solution containing K2CO3 (5 g) in 100 ml ice-water. The reaction mixture was then taken up in ether, and then the ethereal extracts were washed with water and dried over anhydrous magnesium sulfate. Removal of the solvent under reduced pressure gave the crude 4-iodobenzophenone. The crude product was further purified by column chromatography to obtain 4-iodobenzophenone. The yield determined by gas chromatography was 88% (based on decane as an internal standard).
Name
Quantity
3.29 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.986 g
Type
reactant
Reaction Step Two
[Compound]
Name
KNO2
Quantity
0.851 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
5 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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